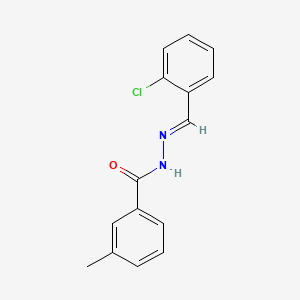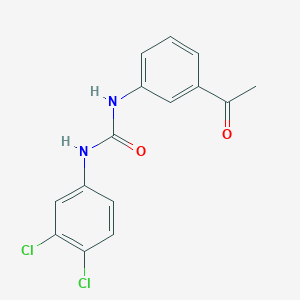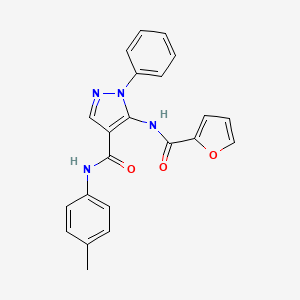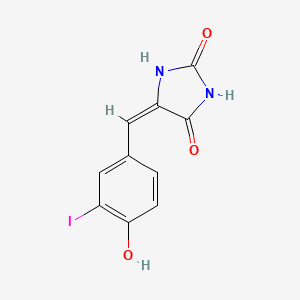methanone](/img/structure/B5556433.png)
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-ylmethanone" is a complex heterocyclic structure that includes multiple functional groups such as oxadiazole, triazole, and methanone moieties. Its synthesis and analysis involve intricate chemical processes, providing insights into its molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of complex heterocyclic compounds like the one typically involves multi-step reactions, starting from simpler precursors. For instance, compounds with oxadiazole and triazole rings can be synthesized through cyclization reactions, using appropriate starting materials and conditions. A related synthesis involved the preparation of Schiff base compounds from 3,4-diamino-1,2,5-oxadiazole, indicating a potential pathway for incorporating the oxadiazole unit into more complex structures (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through techniques like X-ray crystallography, NMR, IR, and mass spectrometry. For example, the crystal structure of a related compound was determined by X-ray diffraction, highlighting the importance of structural characterization in understanding the molecular geometry and electronic distribution (Cao et al., 2010).
Chemical Reactions and Properties
Compounds with oxadiazole and triazole rings are known for their reactivity towards various chemical agents, potentially undergoing reactions like nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of amino groups can further enhance their reactivity, allowing for functionalization and derivatization. The Schiff base formation, as demonstrated in compounds containing oxadiazole units, is one such example of their chemical reactivity (Kakanejadifard et al., 2013).
科学的研究の応用
Synthesis and Characterization
- A study by Buscemi et al. (2000) describes a photochemical methodology for the synthesis of perfluoroalkyl-1,2,4-oxadiazoles, which are structurally related to the chemical compound . These compounds were prepared by irradiation of related oxadiazoles in methanol and in the presence of ammonia or primary aliphatic amines (Buscemi, Pace, & Vivona, 2000).
- Moreno-Fuquen et al. (2019) developed an efficient approach for the synthesis of related 1,2,4-triazole derivatives, highlighting the relevance of these compounds in chemical synthesis and their structural characterization (Moreno-Fuquen et al., 2019).
Antibacterial and Antifungal Applications
- Pandya et al. (2019) synthesized a library of compounds structurally similar to the target chemical, showing significant antibacterial and antifungal activities. These findings underscore the potential biomedical applications of such compounds (Pandya, Dave, Patel, & Desai, 2019).
- Another study by Kakanejadifard et al. (2013) on Schiff base compounds structurally similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl](phenyl)methanone demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Theoretical and Computational Studies
- Shahana and Yardily (2020) conducted structural optimization and theoretical vibrational spectra interpretation using density functional theory for similar compounds. These studies provide insights into the molecular properties and potential applications of such chemicals (Shahana & Yardily, 2020).
- Joshi et al. (2014) performed docking experiments and comparative molecular field analysis on phenoxy triazole derivatives, structurally related to the compound , to understand their interaction with biological targets (Joshi, Kumar, More, & Aminabhavi, 2014).
特性
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c18-16-17(21-25-20-16)23-14(11-7-3-1-4-8-11)13(19-22-23)15(24)12-9-5-2-6-10-12/h1-10H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIRIRKJITLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1,2,2-trimethyl-3-{[2-(2-nitrobenzoyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5556365.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)


![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)




![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)